![molecular formula C11H12ClN3O2 B2954800 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide CAS No. 882748-08-5](/img/structure/B2954800.png)

6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

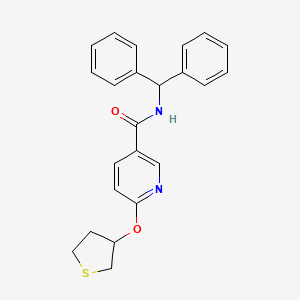

6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide is a chemical compound with the CAS Number: 882748-08-5. It has a linear formula of C11H12ClN3O2 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C11H12ClN3O2/c12-8-2-3-10-14-9(7-15(10)6-8)11(17)13-4-1-5-16/h2-3,6-7,16H,1,4-5H2,(H,13,17) . The molecular weight is 253.69 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, imidazo[1,2-a]pyridines, in general, are known to undergo various chemical reactions. These include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Mechanistic Studies

The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds structurally related to 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide, has been achieved through aminocarbonylation reactions using chloroform as a carbon monoxide surrogate. This process is highlighted for its simplicity and efficiency, allowing for the functionalization of a wide range of N-heterocycles with medicinal interest. Mechanistic investigations using Density Functional Theory (DFT) calculations have provided insights into the metal-catalyzed carboxamide formation, offering a foundation for further synthetic applications (Sofi, Dubey, Sharma, Das, & Bharatam, 2020).

Biological Activity

Research on derivatives of imidazo[1,2-a]pyridines, akin to 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide, has demonstrated their potential as biological agents. For instance, certain imidazo[1,2-a]pyridine derivatives have been synthesized as potential antisecretory and cytoprotective agents for treating ulcers. While these compounds did not show significant antisecretory activity, several demonstrated good cytoprotective properties in experimental models, indicating their potential therapeutic applications (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antitubercular Activity

Significant advancements have been made in the development of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties, designed and synthesized as new anti-TB agents. Many of these compounds show excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, highlighting their potential as effective antitubercular agents. This demonstrates the promise of imidazo[1,2-a]pyridine derivatives in addressing the challenge of tuberculosis, especially in the context of drug resistance (Li, Wang, Wang, Liu, Lv, Tao, Ma, Ma, Han, Wang, & Lu, 2020).

Advanced Synthetic Approaches

The continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid represents a significant advancement over traditional in-flask methods. This approach facilitates the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including Mur ligase inhibitors, without the need for isolation of intermediates, showcasing the utility of continuous flow processes in the efficient and scalable production of these compounds (Herath, Dahl, & Cosford, 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide are proteins modified by three prenyl transferases, RGGT, GGT-I (geranylgeranyl transferase type I), and FT (farnesyl transferase) . These enzymes play a crucial role in the post-translational modification of proteins, which is essential for their function and localization.

Mode of Action

The compound interacts with its targets by inhibiting the action of the prenyl transferases . This inhibition disrupts the normal function of the target proteins, leading to changes in cellular processes where these proteins play a role.

Biochemical Pathways

The affected pathways are those involving the target proteins modified by the prenyl transferases . The downstream effects of this disruption can vary widely, depending on the specific roles of the target proteins in different cellular processes.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific roles of the target proteins in the cell . By inhibiting the function of these proteins, the compound could disrupt a variety of cellular processes, potentially leading to therapeutic effects.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other molecules could affect the compound’s ability to interact with its targets . Additionally, the compound’s stability could be affected by light, heat, and other environmental conditions .

Eigenschaften

IUPAC Name |

6-chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O2/c12-8-2-3-10-14-9(7-15(10)6-8)11(17)13-4-1-5-16/h2-3,6-7,16H,1,4-5H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUHCSZNQQQDKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Cl)C(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954719.png)

![Tert-butyl (1S,4R,5R)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2954727.png)

![N-[(3-Fluorophenyl)methyl]-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B2954728.png)

![tert-butyl 4-(4-{[(3-methoxybenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2954731.png)

![5,7-Dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone;hydrochloride](/img/structure/B2954732.png)

![N-[(5-Ethoxypyridin-3-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2954734.png)

![Ethoxy[({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione](/img/structure/B2954737.png)

![2-Chloro-N-[2-cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]propanamide](/img/structure/B2954738.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2954740.png)